iRGD peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

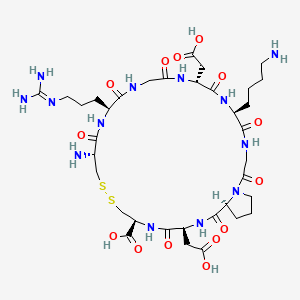

(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTTWXCDIRTOQX-NNXZOMJWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57N13O14S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

948.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the iRGD Peptide: Structure, Sequence, and Mechanism of Action

The internalizing RGD (iRGD) peptide is a promising ligand for targeted drug delivery, capable of enhancing the penetration of therapeutic agents into tumor tissues. This guide provides a comprehensive overview of its structure, sequence, mechanism of action, and the experimental methodologies used for its characterization.

This compound: Structure and Sequence

The prototypical this compound is a cyclic nonapeptide with the amino acid sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC).[1][2][3][4] A disulfide bond between the two cysteine residues creates its cyclic structure, which is crucial for its stability and receptor binding.[5][6]

Key Features:

-

RGD Motif: The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-known motif for binding to αv integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][7][8]

-

CendR Motif: A cryptic C-end Rule (CendR) motif, with the sequence R/KXXR/K, is exposed after proteolytic cleavage. In iRGD, the cleaved C-terminal fragment is CRGDK, which binds to neuropilin-1 (NRP-1).[1][9][10]

Quantitative Data: Binding Affinities

The binding affinity of iRGD to its receptors is a critical determinant of its tumor-homing and penetration capabilities. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for iRGD binding to various integrins.

| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 36 ± 14 nM | [9] |

| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75 ± 10 nM | [9] |

| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 191 ± 44 nM | [9] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | 50- to 150-fold higher than for integrins | [11] |

Mechanism of Action: A Three-Step Process

The tumor-penetrating property of iRGD is attributed to a sequential, three-step mechanism of action:[1][7]

-

Tumor Homing via Integrin Binding: The RGD motif of iRGD initially binds to αvβ3 and αvβ5 integrins on the tumor vasculature.[1][7]

-

Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases, exposing the C-terminal CendR motif (CRGDK).[9][10][11]

-

Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), which triggers a transport pathway, enabling the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[1][7][11]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with iRGD.

Detailed Experimental Protocols

A foundational understanding of the experimental methodologies is essential for the replication and advancement of iRGD research.

This assay quantifies the binding affinity of iRGD to purified integrin receptors.

-

Plate Coating: 96-well microtiter plates are coated with purified αvβ3, αvβ5, or αvβ6 integrins (e.g., 0.5-1 µg/mL in a suitable buffer like Tris-HCl) and incubated overnight at 4°C.[10][12]

-

Blocking: To prevent non-specific binding, the plates are incubated with a blocking solution (e.g., coating buffer containing 1% bovine serum albumin) for 2 hours at room temperature.[10][12]

-

Competition Assay: A fixed concentration of a biotinylated ligand that binds to the integrin (e.g., vitronectin for αvβ3 and αvβ5, fibronectin for αvβ6) is added to the wells along with varying concentrations of the this compound.[10] The plate is incubated for a specified time (e.g., 3 hours) at room temperature.

-

Detection: After washing, streptavidin-horseradish peroxidase (HRP) is added to the wells to bind to the biotinylated ligand. Following another wash, a substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader.[12]

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the iRGD concentration.[12]

This assay visualizes and quantifies the internalization of iRGD into tumor cells.

-

Cell Culture: Tumor cells that overexpress the target integrins and NRP-1 (e.g., U-87 MG glioblastoma cells) are cultured on glass coverslips or in multi-well plates.[12]

-

Incubation with Labeled iRGD: Fluorescently labeled iRGD (e.g., conjugated to Cy5.5) is added to the cell culture medium at various concentrations and incubated for different time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[12]

-

Washing and Fixation: The cells are washed with phosphate-buffered saline (PBS) to remove any unbound peptide and then fixed with a suitable fixative, such as 4% paraformaldehyde.[12]

-

Imaging and Quantification: The cellular uptake of the fluorescently labeled iRGD is visualized using confocal microscopy. The fluorescence intensity per cell can be quantified using image analysis software to determine the extent of internalization. Alternatively, flow cytometry can be used for a more quantitative measurement of the fluorescence of a cell suspension after incubation with the labeled peptide.[12]

This experiment evaluates the tumor-homing and penetration capabilities of iRGD in a living organism.

-

Animal Model: Tumor-bearing animal models are established, typically by subcutaneously or orthotopically implanting human tumor cells (e.g., U87MG) into immunodeficient mice.[13]

-

Probe Administration: A near-infrared fluorescent (NIRF) dye-conjugated this compound is administered intravenously to the tumor-bearing mice.[14]

-

In Vivo Imaging: At various time points post-injection (e.g., 2, 4, 8, 12, 24 hours), the mice are anesthetized, and whole-body fluorescence imaging is performed using an in vivo imaging system (e.g., IVIS Spectrum).[12][13]

-

Ex Vivo Analysis: After the final imaging time point, the mice are euthanized, and the tumors and major organs are excised for ex vivo imaging to confirm the in vivo findings and assess the biodistribution of the this compound.[12]

References

- 1. iRGD peptides - Wikipedia [en.wikipedia.org]

- 2. This compound | Integrin | TargetMol [targetmol.com]

- 3. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1392278-76-0 | BroadPharm [broadpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

The iRGD Peptide: A Technical Guide to Targeting Tumor Vasculature

For Researchers, Scientists, and Drug Development Professionals

The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a sophisticated mechanism to overcome the physiological barriers of the tumor microenvironment. This cyclic nine-amino-acid peptide, with the sequence CRGDKGPDC, not only homes to tumors but also actively penetrates deep into the tumor parenchyma, enhancing the efficacy of co-administered or conjugated therapeutics.[1][2] This in-depth technical guide elucidates the core mechanisms of iRGD's action, provides quantitative data on its binding and efficacy, details key experimental protocols for its study, and visualizes the intricate signaling pathways it commandeers.

Core Mechanism: A Three-Step Infiltration of the Tumor Microenvironment

The remarkable ability of iRGD to target and penetrate tumors is a sequential, three-step process that exploits the unique molecular landscape of the tumor vasculature and parenchyma.[3][4]

-

Initial Docking to Tumor Vasculature via Integrin Binding: The journey of iRGD begins with its arginine-glycine-aspartic acid (RGD) motif. This sequence serves as a homing device, binding with high affinity to αvβ3 and αvβ5 integrins, which are selectively overexpressed on the surface of tumor endothelial cells and some tumor cells.[5][6] This initial binding event concentrates the this compound at the tumor site.

-

Proteolytic Cleavage and Activation of the CendR Motif: Following integrin binding, the this compound undergoes a crucial conformational change that exposes a cleavage site for tumor-associated proteases.[1][4] Enzymatic cleavage of the peptide bond between lysine (K) and glycine (G) unmasks a cryptic C-terminal motif, CRGDK. This newly exposed sequence, characterized by the pattern R/KXXR/K, is known as the C-end Rule (CendR) motif.[7][8]

-

Neuropilin-1 Binding and Activation of the CendR Pathway: The exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed on tumor vasculature and tumor cells.[9][10] The binding of the CendR motif to NRP-1 is the pivotal step that triggers a cascade of events leading to increased vascular permeability and active transport into the tumor tissue.[7][11] This NRP-1-dependent pathway, termed the CendR pathway, facilitates the extravasation of iRGD and any associated cargo from the blood vessels and their subsequent penetration deep into the tumor parenchyma, far beyond what is achievable through passive diffusion alone.[9]

Quantitative Data on iRGD Performance

The efficacy of iRGD in targeting and enhancing drug delivery has been quantified in numerous preclinical studies. The following tables summarize key data on its binding affinities and its impact on drug accumulation within tumors.

| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 29.8 ± 3.5 nM | [12] |

| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 68.2 ± 7.1 nM | [12] |

| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | >1000 nM | [12] |

| Cilengitide (control) | αvβ3 Integrin | Solid-Phase Binding Assay | 1.2 ± 0.2 nM | [12] |

| Cilengitide (control) | αvβ5 Integrin | Solid-Phase Binding Assay | 8.5 ± 1.1 nM | [12] |

Table 1: Binding Affinity of iRGD to Human Integrins.

| Therapeutic Agent | Tumor Model | Enhancement Method | Fold Increase in Tumor Accumulation | Reference |

| Doxorubicin (liposomal) | 22Rv1 Prostate Cancer | Co-administration | ~2-fold | [5] |

| Nab-paclitaxel (Abraxane®) | BT474 Breast Cancer | Co-administration | 11-fold (vs. non-targeted) | [5] |

| Trastuzumab | BT474 Breast Cancer | Co-administration | 40-fold | [5] |

| Paclitaxel-loaded PLGA Nanoparticles | Colorectal Cancer | Co-administration | Significant increase | [13] |

| Doxorubicin-loaded Exosomes | MDA-MB-231 Breast Cancer | iRGD fusion | 2-5-fold increase in killing effect | [14] |

Table 2: iRGD-Mediated Enhancement of Intratumoral Drug Accumulation.

Experimental Protocols

Reproducing and building upon iRGD research requires standardized and detailed experimental methodologies. The following are protocols for key assays used to characterize the function of iRGD.

Solid-Phase Integrin Binding Assay

This competitive ELISA-based assay quantifies the binding affinity of iRGD to purified integrin receptors.

-

Plate Coating: Coat 96-well microtiter plates with 0.5-1 µg/mL of purified human αvβ3, αvβ5, or αvβ6 integrins in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4). Incubate overnight at 4°C.[12][15]

-

Blocking: Wash the plates with washing buffer (coating buffer with 0.05% Tween-20) and block non-specific binding sites by incubating with a blocking buffer (e.g., coating buffer with 1% BSA) for 2 hours at room temperature.[16]

-

Competitive Binding: Add a constant concentration of a biotinylated RGD-containing ligand (e.g., biotinylated vitronectin) and serial dilutions of the this compound to the wells. Incubate for 2-3 hours at room temperature.[12]

-

Detection: Wash the plates and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.[16]

-

Signal Development: After a final wash, add an HRP substrate (e.g., TMB) and stop the reaction with an acid solution.

-

Data Analysis: Measure the absorbance at 450 nm. Calculate the IC50 value by plotting the percentage of inhibition versus the logarithm of the iRGD concentration.[16]

In Vitro Cell Uptake and Internalization Assay

This assay visualizes and quantifies the internalization of iRGD into tumor cells.

-

Cell Culture: Seed tumor cells known to overexpress αv integrins and NRP-1 (e.g., U-87 MG, MDA-MB-231) onto glass coverslips in 24-well plates or in 96-well plates and culture until they reach 70-95% confluency.[3][16]

-

Incubation with Labeled iRGD: Prepare solutions of fluorescently labeled iRGD (e.g., FAM-iRGD, Cy5.5-iRGD) at various concentrations in serum-free media.[3][16] Remove the culture medium from the cells and add the labeled iRGD solution. Incubate for various time points (e.g., 30 minutes, 1 hour, 2 hours) at 37°C.[16]

-

Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.[3]

-

Visualization (Confocal Microscopy): If using coverslips, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the coverslips on microscope slides. Visualize the cellular uptake of the fluorescently labeled iRGD using a confocal microscope.[16]

-

Quantification (Flow Cytometry or Plate Reader): If using multi-well plates, lyse the cells and quantify the fluorescence intensity using a microplate reader. Alternatively, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.[3]

In Vivo Tumor Homing and Penetration Assay

This assay evaluates the ability of iRGD to accumulate and penetrate tumor tissue in a living organism.

-

Animal Model: Establish tumors in immunocompromised mice by subcutaneously or orthotopically implanting human tumor cells (e.g., PC-3, 22Rv1).[17]

-

Peptide Administration: Intravenously inject fluorescently labeled iRGD (e.g., FAM-iRGD) into the tumor-bearing mice, typically at a dose of 100 μg per mouse.[17]

-

Circulation and Perfusion: Allow the peptide to circulate for a defined period (e.g., 60 minutes).[17] Anesthetize the mice and perfuse them transcardially with PBS to remove unbound peptide from the vasculature.[17]

-

Tissue Harvesting and Imaging: Harvest the tumor and major organs (liver, lungs, spleen, kidneys, heart). Image the tissues ex vivo using a fluorescence imaging system to assess the biodistribution of the peptide.[17]

-

Microscopic Analysis of Penetration: Cryosection the tumor tissue and perform immunofluorescence staining for blood vessels (e.g., using an anti-CD31 antibody). Visualize the sections using confocal microscopy to determine the extent of iRGD penetration from the blood vessels into the tumor parenchyma.[17]

Visualizing the Molecular Pathways

The intricate molecular interactions and signaling cascades orchestrated by iRGD can be effectively represented through diagrams. The following visualizations, created using the DOT language, depict the key pathways and experimental workflows.

Caption: The sequential mechanism of iRGD tumor targeting and penetration.

Caption: Neuropilin-1 mediated CendR pathway activation.

Caption: Logical workflow for the evaluation of this compound function.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. De Novo Design of a Tumor-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuropilins: C-end rule peptides and their association with nociception and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Neuropilin-1 in iRGD Peptide Internalization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iRGD peptide (amino acid sequence: CRGDKGPDC) has emerged as a promising vector for targeted drug delivery to tumors. Its unique mechanism of action, which involves a sequential interaction with integrins and Neuropilin-1 (NRP-1), allows for enhanced penetration of therapeutic payloads into tumor tissue. This technical guide provides an in-depth exploration of the critical role of NRP-1 in the internalization of iRGD. We will delve into the molecular mechanisms, present quantitative binding data, provide detailed experimental protocols for studying this interaction, and visualize the key pathways and workflows.

The iRGD Internalization Pathway: A Dual-Receptor System

The tumor-homing and internalization of iRGD is a sophisticated three-step process:

-

Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic this compound initially binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells and tumor cells themselves.[1][2][3] This binding event serves to localize the peptide to the tumor microenvironment.

-

Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule (CendR) motif.[1][4] In the case of iRGD, this cleavage typically results in the CRGDK fragment.

-

Neuropilin-1 Binding and Internalization: The exposed CendR motif of the cleaved iRGD fragment then binds to Neuropilin-1 (NRP-1), a transmembrane receptor also frequently overexpressed in tumors.[1][2][4] This interaction with NRP-1 is the critical trigger for the subsequent internalization of the peptide and any associated cargo via endocytosis.[2] This NRP-1-dependent pathway facilitates the transport of iRGD across the vascular barrier and deep into the tumor parenchyma.

Quantitative Data on iRGD Receptor Interactions

The efficiency of the iRGD system is underpinned by the binding affinities of the peptide to its respective receptors. Below is a summary of the available quantitative data.

Table 1: Binding Affinity of iRGD and its Fragments to Target Receptors

| Ligand | Receptor(s) | Assay Type | Affinity Metric | Value | Reference(s) |

| iRGD (cyclic CRGDKGPDC) | αvβ3 Integrin | Solid-Phase Binding Assay | IC50 | 36 ± 14 nM | [5] |

| iRGD (cyclic CRGDKGPDC) | αvβ5 Integrin | Solid-Phase Binding Assay | IC50 | 75 ± 10 nM | [5] |

| iRGD (cyclic CRGDKGPDC) | αvβ6 Integrin | Solid-Phase Binding Assay | IC50 | 191 ± 44 nM | [5] |

| Cleaved iRGD (CRGDK fragment) | Neuropilin-1 | Not specified | Relative Affinity | 50- to 150-fold higher affinity for NRP-1 than for integrins | [6] |

Visualizing the Molecular Pathways and Workflows

To elucidate the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

In Vitro iRGD Internalization Assay using Confocal Microscopy

Objective: To visualize the internalization and subcellular localization of iRGD in NRP-1 expressing cells.

Materials:

-

NRP-1 positive and negative cell lines (e.g., PC-3 and A431, respectively)

-

8-well chamber slides

-

Fluorescently labeled iRGD (e.g., FAM-iRGD or Cy5-iRGD)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

DAPI (4′,6-diamidino-2-phenylindole) staining solution

-

Antifade mounting medium

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed 3 x 10^4 cells per well in 8-well chamber slides and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

iRGD Incubation: The following day, replace the culture medium with fresh medium containing fluorescently labeled iRGD at a final concentration of 5-10 µM. Incubate for 1-4 hours at 37°C.

-

Washing: After incubation, gently wash the cells three times with warm PBS to remove any unbound peptide.

-

Fixation: Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Permeabilization (Optional): If intracellular targets are to be stained, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Nuclear Staining: Wash the cells twice with PBS and then stain the nuclei with DAPI solution for 5 minutes.

-

Mounting: Wash the cells twice with PBS and then mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Visualize the slides using a confocal microscope. Capture images in the appropriate channels for the fluorescently labeled iRGD and DAPI.

Quantitative Analysis of iRGD Internalization by Flow Cytometry

Objective: To quantify the cellular uptake of iRGD in a cell population.

Materials:

-

NRP-1 positive and negative cell lines

-

6-well plates

-

Fluorescently labeled iRGD

-

Cell culture medium

-

PBS

-

Trypsin-EDTA

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Seeding: Seed 5 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.

-

iRGD Incubation: Treat the cells with varying concentrations of fluorescently labeled iRGD (e.g., 1, 5, 10 µM) for a defined period (e.g., 2-4 hours) at 37°C. Include an untreated control.

-

Cell Detachment: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA.

-

Cell Collection and Washing: Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Wash the cell pellet twice with ice-cold FACS buffer.

-

Resuspension: Resuspend the cells in 500 µL of FACS buffer.

-

Flow Cytometry Analysis: Analyze the cell suspension on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Gate on the live cell population based on forward and side scatter.

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population for each condition. The MFI is directly proportional to the amount of internalized iRGD.

Co-Immunoprecipitation (Co-IP) of Neuropilin-1 and Integrin

Objective: To determine if iRGD treatment induces a physical association between NRP-1 and αvβ3/β5 integrins.

Materials:

-

Cells co-expressing NRP-1 and αvβ3/β5 integrins

-

This compound

-

Co-IP lysis buffer (non-denaturing, e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors)

-

Primary antibodies: anti-NRP-1 and anti-integrin (αv or β3/β5 subunit)

-

Isotype control IgG

-

Protein A/G magnetic beads

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Treatment and Lysis: Treat cells with or without iRGD (10 µM) for a specified time (e.g., 30-60 minutes). Wash cells with ice-cold PBS and lyse them in Co-IP lysis buffer on ice for 30 minutes.

-

Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads and discard them.

-

Immunoprecipitation: To the pre-cleared lysate, add the primary antibody (e.g., anti-NRP-1) or control IgG and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (e.g., anti-integrin β3).

Conclusion

Neuropilin-1 is a key player in the internalization of the this compound, acting as the gateway for its entry into tumor cells after an initial docking onto integrins. This dual-receptor targeting mechanism provides a high degree of tumor specificity and facilitates deep tissue penetration, making iRGD a powerful tool for the targeted delivery of anticancer agents. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the iRGD-NRP-1 axis. Future research focusing on the precise binding kinetics and the downstream signaling events following NRP-1 engagement will further refine our understanding and application of this innovative technology.

References

- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Integrin | TargetMol [targetmol.com]

- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Proteolytic Activation of iRGD in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tumor-penetrating peptide iRGD (internalizing RGD; sequence: CRGDKGPDC) has emerged as a promising tool for enhancing the delivery of therapeutic agents into solid tumors. Its unique mechanism of action relies on a sequential process of tumor homing and penetration, critically initiated by proteolytic cleavage within the tumor microenvironment (TME). This technical guide provides an in-depth exploration of the proteolytic activation of iRGD, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism: A Two-Step Targeting System

The efficacy of iRGD hinges on a two-receptor system. Initially, the RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic peptide targets and binds to αv integrins, which are frequently overexpressed on tumor endothelial cells and some tumor cells.[1][2] This binding event localizes the peptide to the tumor. Following this initial docking, tumor-associated proteases cleave the iRGD peptide, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[3][4] This newly exposed CendR motif, in the case of iRGD, is CRGDK.[1] The cleaved fragment then binds to a second receptor, neuropilin-1 (NRP-1), which is also upregulated in the TME, triggering a pathway that facilitates the penetration of iRGD and any conjugated or co-administered cargo deep into the tumor tissue.[1][4][5]

Proteases in the Tumor Microenvironment: The Key to iRGD Activation

The TME is characterized by dysregulated proteolytic activity, with a host of proteases contributing to tumor progression, invasion, and metastasis.[3] Several classes of proteases are implicated in the cleavage of iRGD, with serine proteases and cysteine proteases being of particular interest.

-

Urokinase-type Plasminogen Activator (uPA): A serine protease, uPA is frequently overexpressed in various cancers and plays a crucial role in extracellular matrix degradation and cell migration.[4] Its substrate specificity suggests it is a strong candidate for cleaving iRGD.

-

Cathepsin B: This cysteine protease is often upregulated in tumors and is known to be active in the acidic TME.[6][7] Studies have explored the use of cathepsin B cleavage sites in drug delivery systems, and it is considered a likely protease for iRGD activation.[6]

While the exact proteases responsible for iRGD cleavage in vivo are not definitively identified and are likely tumor-type dependent, uPA and cathepsin B are primary candidates under investigation.

Quantitative Data: Binding Affinities

The sequential engagement of iRGD with its receptors is governed by the binding affinities of the intact and cleaved forms of the peptide. The following table summarizes the available quantitative data on these interactions.

| Ligand | Receptor | Assay Type | Binding Affinity (IC50) | Reference |

| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 48.7 ± 5.2 nM | [8] |

| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 75.3 ± 8.1 nM | [8] |

| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | 230.4 ± 25.0 nM | [8] |

| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | ~50- to 150-fold higher than for integrins | [9] |

Signaling and Activation Pathways

The interaction of iRGD with its receptors initiates downstream signaling cascades that facilitate tumor penetration.

Caption: Sequential mechanism of iRGD tumor homing and penetration.

Experimental Protocols

Detailed methodologies are crucial for the investigation of iRGD's mechanism of action. Below are protocols for key experiments.

In Vitro iRGD Cleavage Assay

This assay is designed to determine the kinetics of iRGD cleavage by specific proteases. A fluorescence resonance energy transfer (FRET)-based approach using a quenched iRGD probe provides a sensitive method for real-time monitoring of cleavage.[3][10]

a) Materials:

-

Fluorescence-quenched this compound (e.g., with a fluorophore and a quencher at opposite ends of the cleavage site).

-

Recombinant human urokinase-type plasminogen activator (uPA) or cathepsin B.

-

Assay buffer (e.g., Tris-buffered saline for uPA, acetate buffer for cathepsin B).

-

96-well black microplates.

-

Fluorescence microplate reader.

b) Protocol:

-

Prepare a stock solution of the fluorescence-quenched this compound in the appropriate assay buffer.

-

Prepare serial dilutions of the protease (uPA or cathepsin B) in the assay buffer.

-

To each well of the 96-well plate, add the protease solution.

-

Initiate the reaction by adding the fluorescence-quenched this compound to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

-

Monitor the increase in fluorescence over time at regular intervals. The fluorescence signal is proportional to the amount of cleaved substrate.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence-versus-time plots.

-

Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation.

Solid-Phase Integrin Binding Assay

This competitive binding assay quantifies the affinity of iRGD for different integrin subtypes.[8][11]

a) Materials:

-

Purified recombinant human integrins (e.g., αvβ3, αvβ5, αvβ6).

-

96-well high-binding microplates.

-

This compound and a biotinylated competitor ligand (e.g., biotinylated vitronectin).

-

Blocking buffer (e.g., PBS with 1% BSA).

-

Streptavidin-horseradish peroxidase (HRP) conjugate.

-

HRP substrate (e.g., TMB).

-

Stop solution (e.g., 2N H2SO4).

-

Microplate reader.

b) Protocol:

-

Coat the 96-well plate with purified integrins overnight at 4°C.

-

Wash the plate and block non-specific binding sites with blocking buffer for 2 hours at room temperature.

-

Prepare serial dilutions of the this compound.

-

Add the iRGD dilutions to the wells, followed by a constant concentration of the biotinylated competitor ligand.

-

Incubate for 3 hours at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the plate and add the HRP substrate.

-

Stop the reaction with the stop solution and measure the absorbance at 450 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition of the competitor binding against the log concentration of iRGD.

Mass Spectrometry Analysis of iRGD Cleavage Products

This method is used to identify the exact cleavage site within the this compound.[12][13]

a) Materials:

-

This compound.

-

Protease of interest (e.g., uPA or cathepsin B).

-

Reaction buffer.

-

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometer or a liquid chromatography-mass spectrometry (LC-MS) system.

b) Protocol:

-

Incubate the this compound with the protease in the reaction buffer for a defined period.

-

Stop the reaction (e.g., by adding a protease inhibitor or by acidification).

-

Analyze the reaction mixture using mass spectrometry.

-

Identify the mass-to-charge ratio (m/z) of the resulting peptide fragments.

-

Determine the amino acid sequence of the fragments to pinpoint the exact cleavage site.

Experimental and Logical Workflows

Visualizing the workflow of these key experiments can aid in their design and execution.

Caption: Key experimental workflows for iRGD cleavage analysis.

Conclusion

The proteolytic cleavage of iRGD in the tumor microenvironment is a critical activation step that unleashes its full tumor-penetrating potential. Understanding the specific proteases involved, the kinetics of this cleavage, and the subsequent receptor interactions is paramount for the rational design and optimization of iRGD-based cancer therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and harness this unique mechanism for more effective drug delivery to solid tumors.

References

- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UROKINASE-CONTROLLED TUMOR PENETRATING PEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iRGD-targeted delivery of a pro-apoptotic peptide activated by cathepsin B inhibits tumor growth and metastasis in mice [ouci.dntb.gov.ua]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Activatable iRGD-based peptide monolith: Targeting, internalization, and fluorescence activation for precise tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

iRGD Peptide: A Technical Guide to its Binding Affinity for αvβ3 and αvβ5 Integrins

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic nonapeptide iRGD (CRGDKGPDC) is a prominent tumor-penetrating peptide that has garnered significant attention in oncology for its ability to enhance the delivery of therapeutic agents into tumor tissues. Its mechanism is initiated by a specific, high-affinity interaction with αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial and cancer cells. This technical guide provides a detailed analysis of the binding affinity of iRGD for these key integrin subtypes, outlines the experimental protocols used for these measurements, and illustrates the subsequent signaling and internalization pathway. Quantitative binding data is presented to offer a clear comparative view of the peptide's potency towards each receptor.

The iRGD Targeting and Penetration Mechanism

The iRGD peptide leverages a unique three-step mechanism to achieve tumor targeting and deep tissue penetration[1]:

-

Integrin Binding : The exposed Arginine-Glycine-Aspartic (RGD) motif within the iRGD sequence mediates the initial binding to αvβ3 and αvβ5 integrins on the surface of tumor cells and tumor-associated endothelial cells[1][2].

-

Proteolytic Cleavage : Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, specifically R/KXXR/K[1][2].

-

Neuropilin-1 Binding and Penetration : The newly exposed CendR motif on the cleaved iRGD fragment (CRGDK) binds to Neuropilin-1 (NRP-1), a co-receptor involved in cell migration and angiogenesis. This second interaction triggers an endocytic pathway, facilitating the penetration of iRGD and any associated cargo deep into the extravascular tumor parenchyma[1][2][3].

This sequential targeting system, shifting from integrin to NRP-1 binding, is responsible for iRGD's enhanced tumor-homing properties compared to traditional RGD peptides[2][3].

Quantitative Binding Affinity Data

The binding affinity of iRGD for its target integrins is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the specific binding of a natural ligand. The affinity of iRGD for both αvβ3 and αvβ5 integrins is in the mid-to-low nanomolar range[3][4][5].

Table 1: this compound Binding Affinity for αv and αvβ5 Integrins

| Peptide | Target Integrin | IC50 (nM) | Reference Compound |

| iRGD | αvβ3 | 148.3 ± 1.2 | Cilengitide |

| iRGD | αvβ5 | 163.7 ± 1.5 | Cilengitide |

Data sourced from solid-phase integrin binding assays. Values are presented as mean ± SEM from three independent experiments[4].

Signaling and Internalization Pathway

The binding of iRGD to αvβ3 and αvβ5 integrins is the critical initiating event for its tumor-penetrating activity. While the primary function described is to anchor the peptide for subsequent cleavage and NRP-1 interaction, integrin engagement itself can modulate intracellular signaling. The activation of αvβ3 and αvβ5 integrins is known to influence pathways such as the FAK–steroid receptor coactivator pathway and the p21-activated kinase (PAK) signaling pathway, which regulate cell adhesion, migration, and survival[6]. The subsequent binding of the cleaved CendR motif to NRP-1 is the key step that activates endocytosis and transport into the tumor tissue[2].

Figure 1. The sequential pathway of iRGD from integrin binding to NRP-1 mediated internalization.

Experimental Protocols for Affinity Determination

The quantitative assessment of iRGD's binding affinity relies on precise and reproducible experimental methods. The solid-phase binding assay is a common and effective technique used for this purpose.

Solid-Phase Integrin Binding Assay

This method quantifies the ability of a test compound (iRGD) to compete with a known ligand for binding to purified, immobilized integrin receptors.

Detailed Methodology:

-

Plate Coating : 96-well microtiter plates are coated with purified human αvβ3 or αvβ5 integrins (e.g., 0.5 µg/mL) diluted in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2, 1 mM MnCl2, pH 7.4). Plates are incubated overnight at 4°C[4][5].

-

Blocking : The plates are washed with a wash buffer, and non-specific binding sites are blocked by incubating with a blocking buffer (e.g., wash buffer containing 1% BSA) for 2 hours at room temperature.

-

Competitive Binding : The test peptide (iRGD) at various concentrations and a constant concentration of a biotinylated ligand (e.g., biotinylated vitronectin or a known RGD-containing peptide) are added to the wells. The mixture is incubated for 3 hours at room temperature to allow for competitive binding to the immobilized integrins.

-

Detection : The plates are washed to remove unbound reagents. Streptavidin-conjugated horseradish peroxidase (HRP) is added to each well and incubated for 1 hour. This enzyme will bind to the biotinylated ligand that remains attached to the integrin.

-

Signal Generation : After a final wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a colorimetric reaction.

-

Data Analysis : The reaction is stopped with an acid solution, and the absorbance is measured using a plate reader. The absorbance is inversely proportional to the binding affinity of the test peptide. IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Figure 2. Workflow of a solid-phase competitive binding assay for determining IC50 values.

Other Relevant Methodologies

-

Cell-Based Competition Assays : These assays use whole cells that overexpress the target integrin, such as U87MG glioblastoma cells for αvβ3[7]. The principle involves competition between the test peptide and a radiolabeled ligand (e.g., 125I-echistatin) for binding to the cell surface receptors[7]. This provides data in a more physiologically relevant context.

-

Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time quantitative data on binding kinetics (Kon and Koff rates) and affinity (KD). It involves immobilizing the integrin on a sensor chip and flowing the peptide over the surface to measure the interaction.

-

MicroScale Thermophoresis (MST) : MST measures the motion of molecules in a microscopic temperature gradient, which changes upon ligand binding[8]. This method can determine binding affinities (Kd) in solution with low sample consumption.

Conclusion

The this compound exhibits a mid-to-low nanomolar binding affinity for both αvβ3 and αvβ5 integrins, a crucial first step in its unique tumor-penetrating mechanism. This affinity is sufficient to anchor the peptide to the tumor vasculature, allowing for subsequent proteolytic cleavage and interaction with NRP-1, which ultimately drives deep tissue penetration. The robust methodologies detailed herein, particularly solid-phase binding assays, provide reliable means for quantifying these interactions. A thorough understanding of iRGD's binding characteristics is essential for researchers and drug developers seeking to leverage this powerful peptide for the targeted delivery of cancer therapeutics.

References

- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of iRGD Peptide in Enhancing Cancer Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The iRGD peptide (internalizing RGD) represents a significant advancement in targeted cancer therapy, demonstrating substantial preclinical success in enhancing the delivery and efficacy of a wide range of anti-cancer agents. Its unique dual-targeting mechanism, which involves initial binding to αv integrins on tumor vasculature followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif to facilitate neuropilin-1 (NRP-1) mediated tumor penetration, allows for deeper and more specific drug accumulation within the tumor microenvironment. This guide provides a comprehensive overview of the preclinical data supporting the use of iRGD in cancer therapy, detailed experimental protocols for its evaluation, and visualizations of its mechanism and experimental workflows. The compiled data from various preclinical models consistently shows that co-administration or conjugation of iRGD with chemotherapeutics, targeted agents, and nanomedicines leads to significant improvements in tumor growth inhibition, increased survival rates, and enhanced drug bioavailability at the tumor site.

The this compound: Mechanism of Action

The this compound, with the sequence CRGDKGPDC, is a cyclic nine-amino-acid peptide designed to enhance the penetration of therapeutic agents into solid tumors.[1] Its mechanism is a multi-step process that leverages the unique molecular landscape of the tumor microenvironment.[2]

-

Tumor Homing via Integrin Binding: The arginine-glycine-aspartic acid (RGD) motif within the iRGD sequence specifically binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some cancer cells.[3] This initial binding event localizes the peptide and its cargo to the tumor vasculature.[2]

-

Proteolytic Cleavage and CendR Motif Exposure: Once bound to integrins, the this compound is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal CendR motif (R/KXXR/K).[2]

-

Neuropilin-1 (NRP-1) Binding and Tumor Penetration: The exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[4] The binding of the CendR motif to NRP-1 triggers an endocytic/transcytotic pathway, leading to the transport of iRGD and any co-administered or conjugated therapeutic agent across the vascular barrier and deep into the tumor parenchyma.[3][4]

This dual-receptor targeting strategy allows for a significant increase in the intratumoral concentration of anticancer drugs, overcoming the physical barriers posed by the dense tumor stroma and high interstitial fluid pressure that often limit the efficacy of conventional therapies.[4]

Quantitative Preclinical Data

The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of iRGD in combination with different cancer therapies.

Table 1: In Vivo Tumor Growth Inhibition and Survival

| Cancer Model | Therapeutic Agent | iRGD Strategy | Key Findings | Reference |

| 4T1 Breast Cancer | Doxorubicin | Co-administration | ~50% inhibition of primary tumor growth with DOX + iRGD, compared to negligible effect with iRGD alone. Polymeric conjugate (P-DOX-iRGD) showed ~90% inhibition. | [5] |

| BT474 Breast Cancer | Nab-paclitaxel | Co-administration | Significantly enhanced antitumor efficacy compared to nab-paclitaxel alone. | [6] |

| Pancreatic Cancer (Xenograft) | Gemcitabine | Co-administration | Significant tumor reduction with Gemcitabine + iRGD compared to Gemcitabine monotherapy in NRP-1 overexpressing models. | [4] |

| Pancreatic Cancer (KPC model) | Gemcitabine/DMAPT | Co-administration | Combination of DMAPT/gemcitabine significantly increased median survival by >30 days compared to placebo. | [7] |

| Glioblastoma (Orthotopic) | Doxorubicin | iRGD-nanoparticles | Markedly prolonged mouse survival. | [8] |

| Colon Cancer (Xenograft) | Camptothecin | Conjugation | Significantly greater reduction in colon cancer cell viability at micromolar concentrations compared to the parent drug. | [9] |

Table 2: Biodistribution and Tumor Accumulation

| Cancer Model | Delivery System | Key Findings (%ID/g in Tumor) | Reference |

| Breast Cancer (MDA-MB-435) | Dimeric RGD-paclitaxel conjugate | Higher initial tumor exposure and prolonged tumor retention compared to paclitaxel alone. | [10] |

| H22 Hepatocellular Carcinoma | iRGD-conjugated nanocarriers | Significantly higher fluorescence intensity in tumor tissue at 2, 4, and 8 hours post-administration compared to non-targeted nanocarriers. | [8] |

| 4T1 Breast Cancer | iRGD-modified nanoparticles | Enhanced tumor accumulation and reduced distribution in the lungs, kidneys, and liver compared to non-targeted nanoparticles. | [11] |

Table 3: In Vitro Cellular Uptake and Cytotoxicity

| Cell Line | Therapeutic Agent | Key Findings | Reference |

| MCF-7 (Breast Cancer) | Doxorubicin-Valine Amide Prodrug | Higher cellular accumulation efficiency of DOX-Val compared to DOX. | [12] |

| Dx5 (Doxorubicin-resistant) | Doxorubicin-loaded PLGA nanoparticles | Approximately 7-fold increase in DOX uptake compared to free DOX. | [13] |

| MDA-MB-231 (Breast Cancer) | Doxorubicin-loaded exosomes | ~3-fold increase in uptake with iRGD-modified exosomes compared to non-conjugated exosomes. | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in preclinical iRGD studies.

Synthesis of this compound

The this compound (CRGDKGPDC) is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[1]

-

Resin and Amino Acid Coupling: The synthesis is initiated on a Rink amide resin. Protected amino acids are sequentially coupled using a coupling agent like HBTU in the presence of a base such as DIPEA.

-

Cyclization: After the linear peptide is assembled, on-resin cyclization is performed to create the disulfide bridge between the two cysteine residues. This is often achieved by removing the trityl protecting groups from the cysteine side chains and then oxidizing with an agent like thallium(III) trifluoroacetate.[1]

-

Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.[14]

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[15]

-

Drug Treatment: The cells are treated with serial dilutions of the iRGD-conjugated drug, the free drug, and iRGD alone for 48-72 hours.[15]

-

MTT Incubation: After the treatment period, 28 µL of a 2 mg/mL MTT solution is added to each well, and the plate is incubated for 1.5 hours at 37°C.[15]

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in 130 µL of DMSO. The plate is then incubated for 15 minutes with shaking.[15]

-

Absorbance Measurement: The absorbance is read at 492 nm using a microplate reader.[15] Cell viability is calculated as a percentage of the untreated control.

In Vitro Cellular Uptake Analysis

Cellular uptake of fluorescently labeled iRGD conjugates can be quantified using flow cytometry and visualized with fluorescence microscopy.[16]

-

Cell Seeding and Treatment: Cells are seeded in appropriate plates or on coverslips. They are then incubated with a fluorescently labeled iRGD-drug conjugate or a non-targeted control for various time points (e.g., 1-4 hours).

-

For Flow Cytometry:

-

Cells are washed with PBS, detached using trypsin, and resuspended in PBS.

-

The fluorescence intensity of the cells is then analyzed using a flow cytometer.[17]

-

-

For Fluorescence Microscopy:

-

Cells on coverslips are washed with PBS and fixed with 4% paraformaldehyde.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides and imaged using a fluorescence microscope to visualize the subcellular localization of the conjugate.[16]

-

In Vivo Tumor Models and Efficacy Studies

Orthotopic xenograft models are often used to evaluate the in vivo efficacy of iRGD-based therapies as they better mimic the tumor microenvironment.[3]

-

Orthotopic Tumor Implantation (Pancreatic Cancer Model):

-

Treatment Protocol:

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, free drug, iRGD alone, iRGD + drug, or iRGD-drug conjugate).

-

Drugs are administered via appropriate routes (e.g., intravenous injection). For example, gemcitabine might be administered at 100 mg/kg, and iRGD at 8 µmol/kg.[4]

-

-

Efficacy Evaluation:

-

Tumor Growth: Tumor volume is measured regularly (e.g., every 3 days) using calipers or an in vivo imaging system.[19]

-

Survival Analysis: The survival of the mice in each group is monitored, and Kaplan-Meier survival curves are generated.[2]

-

Biodistribution: At the end of the study, major organs and tumors are harvested to quantify drug or nanoparticle accumulation, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).[11]

-

Tumor Penetration Assay

This assay visualizes the penetration of fluorescently labeled compounds into the tumor tissue.

-

Animal Model and Injection: Tumor-bearing mice are intravenously injected with a fluorescently labeled iRGD-conjugate or a control compound.

-

Tissue Collection and Sectioning: At various time points post-injection, the mice are euthanized, and the tumors are excised, fixed in paraformaldehyde, and embedded in paraffin or frozen for cryosectioning.

-

Immunofluorescence Staining: Tumor sections can be stained with antibodies against endothelial markers (e.g., CD31) to visualize blood vessels and with DAPI to stain cell nuclei.

-

Imaging and Analysis: The sections are imaged using a confocal or fluorescence microscope to observe the distribution of the fluorescent conjugate relative to the blood vessels and within the tumor parenchyma.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: The multi-step mechanism of iRGD-mediated drug delivery into tumors.

Experimental Workflow: In Vivo Efficacy Study

Caption: A generalized workflow for preclinical in vivo efficacy studies of iRGD-based therapies.

Logical Relationship: Co-administration vs. Conjugation

Caption: The two primary strategies for utilizing iRGD in preclinical cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dimethylaminoparthenolide and gemcitabine: a survival study using a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of biodistribution and anti-tumor effect of a dimeric RGD peptide-paclitaxel conjugate in mice with breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. MTT (Assay protocol [protocols.io]

- 16. An optimized protocol to determine the engulfment of cancer cells by phagocytes using flow cytometry and fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flow cytometric analysis of doxorubicin accumulation in cells from human and rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Functionalization of Liposomes with iRGD Peptide for Enhanced Tumor Targeting and Penetration

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tumor microenvironment presents significant barriers to effective drug delivery, limiting the penetration and accumulation of therapeutic agents within solid tumors. The iRGD peptide (sequence: CRGDK/RGPD/EC) is a tumor-penetrating peptide that enhances the delivery of conjugated payloads to tumor tissues.[1][2][3] This is achieved through a dual-targeting mechanism: the RGD motif first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells, followed by proteolytic cleavage within the tumor microenvironment.[1][2] This cleavage exposes a C-end Rule (CendR) motif (R/KXXR/K) that then binds to neuropilin-1 (NRP-1), triggering endocytosis and facilitating deep penetration into the tumor parenchyma.[1][2][3][4] Functionalizing liposomes with the this compound is a promising strategy to improve the therapeutic efficacy of encapsulated drugs by actively targeting and penetrating tumor tissue.

These application notes provide detailed protocols for the preparation, functionalization, and characterization of iRGD-liposomes, along with representative data and visualizations to guide researchers in this field.

Data Presentation

Table 1: Physicochemical Properties of iRGD-Functionalized Liposomes

| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| iRGD-cMLV | ~230 ± 11.23 | Not Reported | Not Reported | ~85 (Doxorubicin) | [5] |

| Unconjugated cMLV | ~220 ± 6.98 | Not Reported | Not Reported | Not Reported | [5] |

| iRGD-liposome-ASO | ~150 | < 0.2 | Not Reported | 83.36 ± 4.3 | [6][7] |

| iRGD-SSL-DOX (5% DSPE-PEG2000-iRGD) | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

| Control Liposomes | ~150 | < 0.2 | Negative | Not Reported | [7] |

Table 2: In Vitro Cytotoxicity of iRGD-Functionalized Liposomes

| Cell Line | Formulation | IC50 (µg/mL) | Reference |

| 4T1 (Breast Cancer) | iRGD-cMLV(Dox) | 0.011 ± 0.0037 | [5] |

| 4T1 (Breast Cancer) | cMLV(Dox) | 0.018 ± 0.0025 | [5] |

| JC (Drug-Resistant Breast Cancer) | iRGD-cMLV(Dox) | Not specified, but enhanced efficacy reported | [5] |

| MCF-7 (Breast Cancer) | iRGD-TMAB-LiP (GEB and LCOH) | 0.56 ± 0.028 | [9] |

| MCF-7 (Breast Cancer) | TMAB-LiP (GEB and LCOH) | 0.71 ± 0.018 | [9] |

| MCF-7 (Breast Cancer) | iRGD-LiP (GEB and LCOH) | 1.04 ± 0.023 | [9] |

Experimental Protocols

Protocol 1: Preparation of Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.

Materials:

-

Lipids (e.g., DMPC, DMPG, Cholesterol, DOPE) in chloroform

-

Drug to be encapsulated (e.g., Doxorubicin)

-

Hydration buffer (e.g., HEPES-dextrose buffer)

-

Organic solvent (e.g., chloroform, ethanol)

-

Rotary evaporator

-

Freeze-dryer (Lyophilizer)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Water bath sonicator

Procedure:

-

In a round-bottom flask, add the desired molar ratio of lipids dissolved in chloroform. For example, DMPC:DMPG:Chol:DOPE at a molar ratio of 30:4:6:10.

-

Attach the flask to a rotary evaporator and evaporate the chloroform at 30°C to form a thin lipid film on the flask wall.

-

Further dry the lipid film under vacuum using a freeze-dryer for at least 2 hours to remove any residual solvent.

-

Dissolve the dried lipid film in a small volume of ethanol.

-

Prepare the hydration buffer containing the drug to be encapsulated.

-

Inject the ethanolic lipid solution into the hydration buffer with gentle stirring.

-

To achieve a uniform size distribution, the liposome suspension can be sonicated in a water bath sonicator and then extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) multiple times.

-

Remove unencapsulated drug by methods such as dialysis or size exclusion chromatography.

Protocol 2: Functionalization of Liposomes with this compound

This protocol details the conjugation of a cysteine-terminated this compound to maleimide-functionalized liposomes.

Materials:

-

Pre-formed liposomes containing a maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide)

-

Cysteine-terminated this compound (Cys-iRGD)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Centrifugation equipment

Procedure:

-

Prepare liposomes as described in Protocol 1, including a maleimide-functionalized lipid in the initial lipid mixture (e.g., 1-5 mol%).

-

Dissolve the Cys-iRGD peptide in the reaction buffer.

-

Add the Cys-iRGD solution to the liposome suspension. A typical molar ratio of peptide to maleimide-lipid is 1:1, but this may require optimization.

-

Incubate the reaction mixture for 1 hour at 37°C with gentle stirring to allow the maleimide-thiol reaction to proceed.[5]

-

After incubation, the resulting iRGD-functionalized liposomes can be purified from unconjugated peptide by centrifugation and washing with PBS.[5]

Protocol 3: Characterization of iRGD-Liposomes

1. Size and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS).

-

Procedure: Dilute the liposome suspension in an appropriate buffer (e.g., PBS). Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument. A PDI value below 0.2 indicates a homogenous population of liposomes.[7]

2. Peptide Conjugation Efficiency:

-

Method: High-Performance Liquid Chromatography (HPLC).

-

Procedure: Separate the liposomes from the reaction mixture. Quantify the amount of unconjugated peptide remaining in the supernatant using RP-HPLC with a C18 column and a UV detector at 220 nm.[7] The mobile phase can be a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA.[7] The conjugation efficiency can be calculated by subtracting the amount of free peptide from the initial amount added.

3. Drug Encapsulation Efficiency:

-

Method: Spectrophotometry or HPLC.

-

Procedure:

-

Lyse a known amount of drug-loaded liposomes with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

-

Quantify the total drug amount using a spectrophotometer at the drug's maximum absorbance wavelength or by HPLC.

-

Determine the amount of unencapsulated (free) drug in the supernatant after separating the liposomes.

-

Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100%[6]

-

Visualizations

This compound Signaling Pathway for Tumor Penetration

Caption: iRGD-liposome targeting pathway.

Experimental Workflow for iRGD-Liposome Preparation and Characterization

Caption: iRGD-liposome preparation workflow.

Chemical Conjugation of iRGD to Liposomes

Caption: iRGD to liposome conjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation and characterization of different liposomal formulations containing P5 HER2/neu-derived peptide and evaluation of their immunological responses and antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive study of iRGD-modified liposomes with improved chemotherapeutic efficacy on B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual-ligand functionalized liposomes with iRGD/trastuzumab co-loaded with gefitinib and lycorine for enhanced metastatic breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Experimental Design for In Vivo Imaging with iRGD

Audience: Researchers, scientists, and drug development professionals.

Introduction

The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that enhances the delivery of imaging agents and therapeutic drugs to tumor tissues.[1][2] Unlike traditional RGD peptides that only target the tumor vasculature, iRGD utilizes a unique three-step mechanism to first home to the tumor via integrin binding, and then penetrate deep into the tumor parenchyma.[3][4] This dual-targeting and penetration capability significantly improves signal-to-background ratios in tumor imaging and enhances the efficacy of co-administered therapeutic agents.[5][6] These application notes provide a comprehensive guide to the experimental design for in vivo imaging using iRGD, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action: The iRGD Pathway

The efficacy of iRGD lies in its ability to engage with two different cell surface receptors in a sequential process.[4][7]

-

Homing to Tumor Vasculature: The Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic this compound binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[1][8] This initial binding concentrates the iRGD-conjugated probe at the tumor site.

-

Proteolytic Cleavage: Once bound to integrin, the this compound is exposed to proteases present in the tumor microenvironment, which cleave the peptide.[5][6]

-

Tumor Penetration: This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[4] The CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed on tumor cells and vasculature, triggering an endocytic/transcytotic pathway that facilitates the transport of iRGD and its conjugated cargo deep into the extravascular tumor tissue.[1][2][6]

Quantitative Data Summary

The following table summarizes quantitative data from various preclinical in vivo imaging studies using iRGD and other RGD-based probes. This data highlights typical experimental parameters and expected outcomes.

| iRGD / RGD Conjugate | Imaging Agent | Animal Model | Tumor Type | Dose | Peak Tumor Accumulation (Time p.i.) | Key Quantitative Finding |

| iRGD-ZW800 | ZW800 (NIRF) | Mice | A549 Lung Cancer | 10 nmol | 96 hours | Tumor-to-Background Ratio (TBR): 4.3 ± 1.04[9] |

| Ac-Cys(IRDye®800CW)-iRGD | IRDye®800CW (NIRF) | Mice | MDA-MB-435 | Not Specified | 1 hour | Peak tumor/muscle ratio reached at 1 hour[10] |

| Cy5.5-RGD Tetramer | Cy5.5 (NIRF) | Mice | U87MG Glioblastoma | 500 pmol | 4 hours | Tumor-to-Normal Tissue Ratio: 3.63 ± 0.09[11] |

| Cy7-RGD Tetramer | Cy7 (NIRF) | Mice | U87MG Glioblastoma | 500 pmol | 2 hours | Tumor-to-Normal Tissue Ratio: 4.35 ± 0.26[12] |

| 99mTc-HYNIC-iRGD | 99mTc (SPECT) | Mice | 4T1 Breast Cancer | Not Specified | ~30 minutes | Blood clearance half-life (t1/2β): 12.54 min[13] |

| QD800-RGD | Quantum Dot (NIRF) | Mice | U87MG Glioblastoma | 200 pmol | ~6 hours | Tumor Uptake: 10.7 ± 1.5 %ID/g[14][15] |

Experimental Protocols and Workflow

A typical experimental plan for in vivo imaging with iRGD involves probe synthesis and validation, followed by animal studies.

Protocol 1: Synthesis of iRGD-Fluorophore Conjugate

This protocol provides a general method for conjugating a near-infrared fluorescent (NIRF) dye to the this compound.

Materials:

-

This compound with a free amine or thiol group

-

Amine- or maleimide-reactive NIRF dye (e.g., ZW800-NHS ester, IRDye800CW-maleimide)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5 for NHS ester reactions)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or HPLC for purification

Methodology:

-

Dissolve the this compound in the reaction buffer.

-

Dissolve the reactive NIRF dye in a small amount of DMF or DMSO.

-

Add the dye solution to the peptide solution dropwise while stirring. A typical molar ratio is 1:1.5 (peptide:dye).

-

Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.

-

Monitor the reaction progress using analytical HPLC.

-

Once the reaction is complete, purify the conjugate using size-exclusion chromatography or preparative HPLC to remove unreacted dye.

-

Confirm the identity and purity of the final product (e.g., iRGD-ZW800) by mass spectrometry and analytical HPLC.[9]

-

Lyophilize the purified conjugate and store it at -20°C, protected from light.

Protocol 2: In Vitro Cell Uptake Assay

This assay confirms that the iRGD conjugate is taken up by tumor cells that express the target receptors (integrins and NRP-1).

Materials:

-

Tumor cell line expressing αvβ3 and NRP-1 (e.g., U-87 MG, A549, 4T1)[9][11][13]

-

Control cell line with low receptor expression (optional)

-

Cell culture medium, fetal bovine serum (FBS), and supplements

-

iRGD-fluorophore conjugate

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) for fixing

-

DAPI for nuclear staining

-

Confocal microscope or flow cytometer

Methodology:

-

Cell Culture: Plate cells (e.g., 1 x 10⁴ cells/well) in glass-bottom dishes or a 96-well plate and allow them to adhere overnight.[7][9]

-

Incubation: Remove the culture medium and add a fresh medium containing the iRGD-fluorophore conjugate at a desired concentration (e.g., 1-10 µM).[9]

-

Incubate for 1-4 hours at 37°C.[13] For a blocking experiment, pre-incubate a separate set of cells with an excess of unconjugated iRGD for 30 minutes before adding the conjugate.

-

Washing: Remove the incubation medium and wash the cells three times with ice-cold PBS to remove the unbound conjugate.[11]

-

Fixation & Staining: Fix the cells with 4% PFA for 15 minutes. Wash again with PBS and stain the nuclei with DAPI.

-

Imaging/Analysis:

Protocol 3: In Vivo Tumor Imaging